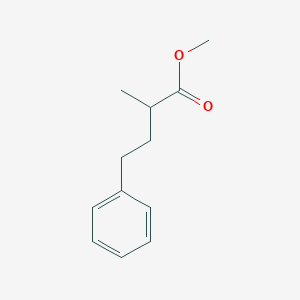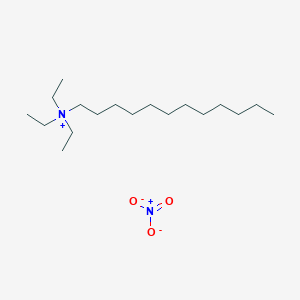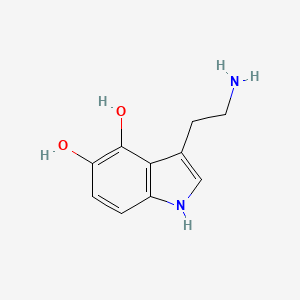
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with methyl isocyanate in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyclobutene ring structure allows it to fit into enzyme active sites, altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-1-cyclobutene-1-carboxylate: Similar in structure but with an ethyl ester group instead of a methylcarbamoyl group.
Cyclobut-1-enecarboxylic acid: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
Uniqueness
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid is unique due to its combination of a cyclobutene ring and a methylcarbamoyl group. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds .
Propiedades
Número CAS |
38197-76-1 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-(methylcarbamoyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-8-6(9)4-2-3-5(4)7(10)11/h2-3H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
ZCYKIZJKOUFPLP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
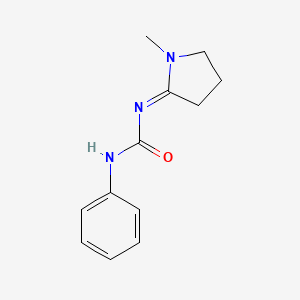


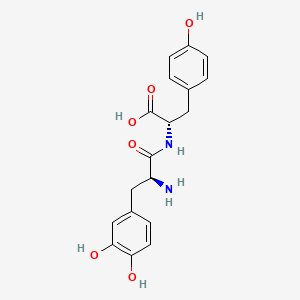
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
